2-Naphthalen-1-yl-piperazine 2hcl
Description
Contextualization within Piperazine (B1678402) Scaffold Research in Medicinal Chemistry
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents. nih.govwisdomlib.org This six-membered heterocyclic ring containing two nitrogen atoms at opposite positions offers a versatile structural framework for drug design. nih.govnih.govbenthamdirect.com Its unique physicochemical properties, such as solubility, basicity, and conformational flexibility, allow for the modulation of a drug's pharmacokinetic and pharmacodynamic profiles. nih.gov The piperazine moiety is a common feature in drugs targeting various conditions, including cancer, infectious diseases, and neurological disorders. nih.govbenthamdirect.comresearchgate.net Researchers are continuously exploring the potential of piperazine derivatives, making it a "privileged scaffold" in the quest for novel therapeutic agents. nih.govresearchgate.net
Academic Importance of 2-Naphthalen-1-yl-piperazine (B1388200) Dihydrochloride (B599025) as a Chemical Entity
Within the broad class of piperazine derivatives, 2-Naphthalen-1-yl-piperazine dihydrochloride emerges as a specific chemical entity of academic interest. Its structure, which combines the flexible piperazine ring with the rigid, aromatic naphthalene (B1677914) system, presents a unique template for chemical exploration. The dihydrochloride salt form of this compound often enhances its stability and solubility in aqueous media, which is advantageous for experimental studies. The IUPAC name for the parent compound is 1-(naphthalen-2-yl)piperazine (B1302256). nih.gov
Overview of Prior Research Areas Involving Naphthalene-Piperazine Derivatives
The fusion of naphthalene and piperazine moieties has given rise to a diverse class of derivatives with a broad spectrum of investigated biological activities. Research has shown that these hybrid molecules are promising candidates for various therapeutic applications. For instance, naphthalimide-piperazine derivatives have been explored as fluorescent sensors for pH and metal ions like Hg2+ and Cu2+. mdpi.commdpi.com Other studies have focused on the synthesis and biological evaluation of naphthalene-1,4-dione-linked phenylpiperazine derivatives for their potential antiproliferative and antimicrobial activities. nih.gov Furthermore, certain naphthalene-piperazine derivatives have been investigated for their role in modulating immune responses. nih.gov The versatility of this structural combination continues to inspire research in various fields of chemistry and biology.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-naphthalen-1-ylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-2-6-12-11(4-1)5-3-7-13(12)14-10-15-8-9-16-14;;/h1-7,14-16H,8-10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPLVBJNHVSZPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC3=CC=CC=C32.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization
The synthesis of piperazine (B1678402) derivatives can be achieved through various established chemical reactions. Common methods include the reaction of appropriate starting materials with 1-(prop-2-ynyloxy)-naphthalene, 2,5-dimethoxybenzaldehyde, and 1-methylpiperazine (B117243) in the presence of a copper(I) iodide catalyst. nih.gov Another approach involves the reaction of 1,8-naphthalimide (B145957) with 2-(piperazin-1-yl)ethan-1-amine. mdpi.com The synthesis of piperazines in general can be achieved through methods like the cyclization of alkenes or the reaction of diols with diamines. organic-chemistry.org
The characterization of the final product, 2-Naphthalen-1-yl-piperazine (B1388200) 2HCl, and related derivatives typically involves a suite of analytical techniques to confirm its structure and purity. These methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. nih.govmdpi.com
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition. mdpi.comnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. nih.gov
Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which helps to confirm the empirical formula. nih.gov
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂ |
| Molecular Weight | 212.29 g/mol |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 212.131348519 Da |
| Monoisotopic Mass | 212.131348519 Da |
| Topological Polar Surface Area | 15.3 Ų |
| Heavy Atom Count | 16 |
| Formal Charge | 0 |
| Complexity | 223 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
| Note: These properties are for the parent compound 1-(naphthalen-2-yl)piperazine (B1302256) and were obtained from the PubChem database. nih.gov |
The dihydrochloride (B599025) salt form is expected to be a white crystalline powder and freely soluble in water. amphray.com
Analytical Methods
Established Synthetic Pathways for 2-Naphthalen-1-yl-piperazine Dihydrochloride
The synthesis of monosubstituted piperazines like 2-Naphthalen-1-yl-piperazine presents a chemical challenge: controlling the reaction to prevent the formation of symmetrical N,N'-disubstituted byproducts. nih.gov To address this, chemists have developed several reliable strategies, including the use of protecting groups and methods for direct monosubstitution.
Multi-Step Synthesis with Protecting Group Strategies
A robust and widely used method for preparing N-arylpiperazines involves a multi-step approach that utilizes a protecting group on one of the piperazine nitrogen atoms. This strategy ensures that substitution occurs selectively at the unprotected nitrogen.
A prominent example is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This reaction typically involves coupling an aryl halide or triflate with a protected piperazine. For the synthesis of a related compound, 1-(7-fluoro-naphthalen-1-yl)-piperazine, a practical and scalable protocol was developed using 1-bromo-7-fluoronaphthalene (B77747) and 1-Boc-piperazine. researchgate.net In this synthesis, the tert-butyloxycarbonyl (Boc) group serves as the protecting group for one of the piperazine nitrogens. The coupling is carried out in the presence of a palladium catalyst, such as 1,1'-bis(di-tert-butylphosphino)ferrocene palladium dichloride, and a base like sodium tert-butoxide. researchgate.net
The use of a protecting group like Boc is crucial as it prevents the formation of bis-coupled products and leads to higher yields of the desired monosubstituted piperazine. researchgate.net Following the successful coupling reaction, the protecting group is removed. In the case of the Boc group, this is typically achieved by treatment with a strong acid, such as gaseous hydrogen chloride (HCl) in a solvent like dioxane. researchgate.net This deprotection step conveniently leads directly to the formation of the hydrochloride salt.
Orthogonal protection strategies, where two different protecting groups are used for the two piperazine nitrogens, offer even greater flexibility for creating diverse substituted piperazines. rsc.orgresearchgate.net
Direct Monosubstitution Approaches for Piperazine Derivatives
This method is based on the reaction of an in-situ formed piperazine-1-ium cation. nih.gov By protonating one of the nitrogen atoms, its reactivity is significantly reduced, which suppresses the competitive reaction that leads to disubstituted by-products. nih.gov This can be achieved by reacting free piperazine with piperazine dihydrochloride to form the piperazine monohydrochloride in the reaction mixture. nih.gov This monoprotonated species can then react with an appropriate electrophile, such as 1-bromonaphthalene (B1665260) or 1-chloronaphthalene, to yield the desired 2-Naphthalen-1-yl-piperazine. This one-pot-one-step procedure provides a simpler, more cost-effective, and greener route to monosubstituted piperazines. nih.gov
Preparation of the Dihydrochloride Salt Form
The final step in many synthetic routes is the conversion of the free base piperazine derivative into its dihydrochloride salt. This is often done to improve the compound's stability, solubility, and ease of handling. The process is generally straightforward.
The synthesized 2-Naphthalen-1-yl-piperazine free base is dissolved in a suitable organic solvent such as ethanol, isopropanol, methanol, or dioxane. researchgate.netgoogle.comgoogle.com Concentrated hydrochloric acid or a solution of HCl in a solvent is then added to the mixture. google.com This acidification protonates both nitrogen atoms of the piperazine ring, causing the dihydrochloride salt to precipitate out of the solution. google.com The resulting crystalline solid is then isolated by filtration, washed with a cold solvent to remove any remaining impurities, and dried. nih.govgoogle.com
Advanced Synthetic Strategies and Optimization for 2-Naphthalen-1-yl-piperazine Dihydrochloride
To improve efficiency, yield, and stereochemical control, advanced synthetic strategies are continuously being developed. These include methods for producing specific enantiomers and the use of microwave irradiation to accelerate reactions.
Stereoselective Synthesis of Enantiomeric Forms (e.g., (R)- and (S)-isomers)
While many piperazine-containing drugs are not substituted on the carbon atoms of the ring, there is growing interest in creating chiral C-substituted piperazines to explore new chemical space for drug discovery. nih.govrsc.org The synthesis of specific enantiomers, such as the (R)- and (S)-isomers of 2-Naphthalen-1-yl-piperazine, requires stereoselective synthetic methods.
Several asymmetric synthesis strategies for C-substituted piperazines have been developed:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as α-amino acids. nih.govrsc.orgresearchgate.netnih.gov For instance, optically pure amino acids can be converted into chiral 1,2-diamines, which then undergo annulation to form the desired enantiopure piperazine derivatives. nih.gov
Asymmetric Catalysis: The use of chiral catalysts can guide a reaction to produce one enantiomer preferentially. For example, an iridium-catalyzed head-to-head coupling of imines has been shown to produce C-substituted piperazines as a single diastereomer under mild conditions. acs.org
Asymmetric Lithiation: The direct C-H lithiation of N-Boc-protected piperazines using a chiral ligand like (-)-sparteine (B7772259) can produce enantiopure piperazine derivatives. mdpi.com
These advanced methods provide pathways to access specific stereoisomers of C-substituted piperazines, which could be adapted for the synthesis of enantiomerically pure (R)- and (S)-2-Naphthalen-1-yl-piperazine.
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. organic-chemistry.orgbeilstein-journals.org This technology can be effectively applied to the synthesis of 2-Naphthalen-1-yl-piperazine.
The Buchwald-Hartwig amination, a key reaction for forming the C-N bond between the naphthalene (B1677914) and piperazine moieties, can be significantly expedited using microwave irradiation. organic-chemistry.orgnih.govnih.gov Reactions that might take several hours under conventional heating can often be completed in minutes in a microwave reactor. nih.govnih.gov For example, a microwave-assisted Buchwald-Hartwig coupling for synthesizing N-arylpiperazines has been shown to be complete in just 10 minutes under aerobic conditions. nih.gov
Combining direct monosubstitution techniques with microwave heating offers a particularly efficient and optimized route. nih.gov The reaction of a protonated piperazine with a naphthalene derivative can be performed in a microwave reactor, dramatically reducing the reaction time while maintaining high yields and purity of the final product. nih.gov
Catalytic Approaches in Piperazine Ring Formation and N-Substitution
The formation of the N-aryl bond between the naphthalene and piperazine moieties is a key synthetic step. Several catalytic methods have been developed to achieve this transformation efficiently.
Palladium-Catalyzed Buchwald-Hartwig Amination: This has become a cornerstone for N-arylation reactions. researchgate.net The process involves the coupling of an aryl halide, such as 1-bromonaphthalene or 1-iodonaphthalene, with piperazine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.netyoutube.com The reaction is versatile, with a range of catalyst-ligand systems available to optimize yield and substrate scope. researchgate.net For instance, a facile palladium-catalyzed methodology has been reported for the synthesis of arylpiperazines under aerobic and even solvent-free conditions, highlighting the eco-friendly and cost-effective nature of this approach. acs.org The choice of phosphine ligands, such as BINAP, DPPF, or XANTPHOS, is critical for the success of the coupling. youtube.com
Copper-Catalyzed Ullmann Condensation: This classical method provides an alternative route for N-arylation. wikipedia.orgorganic-chemistry.org The reaction typically involves heating an aryl halide with piperazine in the presence of a copper catalyst. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols have been developed that are more efficient. nih.gov These improved methods often utilize ligands to enhance the catalyst's activity. nih.gov
Nickel-Catalyzed Amination: Nickel-based catalysts have emerged as a more economical alternative to palladium for C-N cross-coupling reactions. researchgate.net A nickel/2,2′-bipyridine catalyst system has shown good selectivity for the mono-arylation of piperazine with aryl chlorides, providing an efficient route to N-arylpiperazines. researchgate.net
Derivatization and Analog Generation for Structure-Activity Relationship Studies
To understand how the chemical structure of 2-naphthalen-1-yl-piperazine relates to its activity, researchers synthesize a variety of analogs by modifying different parts of the molecule. These structure-activity relationship (SAR) studies are crucial for optimizing the compound's properties. researchgate.netresearchgate.net
N-Substitution Reactions on the Piperazine Moiety
The secondary amine on the piperazine ring is a common site for modification, allowing for the introduction of a wide range of substituents to explore their effects on biological activity. nih.gov
N-Alkylation: This involves reacting the piperazine with an alkyl halide to introduce alkyl groups, which can alter the molecule's size and lipophilicity. ambeed.com
N-Acylation: The introduction of an acyl group via reaction with an acyl chloride or anhydride (B1165640) can influence the electronic properties and hydrogen bonding capabilities of the molecule. rsc.org
Further derivatization can be achieved through reactions such as reductive amination, allowing for the introduction of diverse and functionalized alkyl groups.
| Reaction Type | Reagents | Resulting Moiety | Potential Impact on Properties |
| N-Alkylation | Alkyl halide | N-Alkylpiperazine | Modifies steric bulk and lipophilicity |
| N-Acylation | Acyl chloride/anhydride | N-Acylpiperazine | Alters electronic properties and hydrogen bonding |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Substituted Alkylpiperazine | Introduces diverse functional groups |
Modifications of the Naphthalene Moiety
Altering the naphthalene ring can provide insights into the importance of this part of the molecule for its activity. nih.gov Modifications can be made to explore the effects of electronics and sterics. nih.gov
Electrophilic Aromatic Substitution: Functional groups can be introduced onto the naphthalene ring through reactions like nitration or halogenation. For example, a practical synthesis of 1-(8-fluoro-naphthalen-1-yl)piperazine has been developed, showcasing a specific modification to the naphthalene ring. acs.org
Cross-Coupling Reactions: If a halogenated naphthalene precursor is used, further modifications can be made using cross-coupling reactions like the Suzuki or Heck reactions to introduce a variety of substituents.
| Modification Type | Typical Reagents | Introduced Group | Potential Impact |
| Fluorination | HF-pyridine | Fluoro group (-F) | Alters electronic properties and metabolic stability |
| Nitration | Nitrating agent | Nitro group (-NO2) | Can be reduced to an amino group for further functionalization |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group | Modifies steric and electronic properties |
Linker Modifications and Their Impact on Chemical Properties
The piperazine ring itself can be considered a linker, and modifications to it can significantly affect the compound's properties. rsc.orgnih.gov
Ring Size and Rigidity: The introduction of substituents on the carbon atoms of the piperazine ring can restrict its conformation. mdpi.com Replacing the piperazine with a different-sized ring, such as homopiperazine, can alter the distance between the naphthalene moiety and any N-substituent. nih.gov
Solubility Enhancement: The piperazine motif can be incorporated into linkers to increase the aqueous solubility of molecules, a crucial property for many applications. acs.org The protonation state of the piperazine, which is influenced by nearby chemical groups, plays a significant role in its effect on solubility. rsc.orgrsc.org
| Linker Modification | Example | Potential Impact on Chemical Properties |
| Ring Conformation Restriction | C-substitution on the piperazine ring | Affects the overall 3D shape of the molecule |
| Ring Size Variation | Replacement of piperazine with homopiperazine | Alters the spatial arrangement of key functional groups |
| Introduction of Polar Groups | Attaching hydrophilic moieties to the linker | Increases aqueous solubility |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Naphthalen-1-yl-piperazine 2HCl, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
Proton NMR (¹H NMR) spectroscopy offers insights into the number, type, and connectivity of hydrogen atoms in a molecule. The analysis of chemical shifts, signal multiplicities, and coupling constants allows for the precise assignment of each proton in the this compound structure. The presence of the dihydrochloride salt form influences the chemical shifts, particularly for the protons on the piperazine ring, due to the protonation of the nitrogen atoms.
The aromatic protons of the naphthalene ring system typically resonate in the downfield region of the spectrum, a consequence of the deshielding effect of the aromatic ring current. The protons on the piperazine ring exhibit characteristic signals whose chemical shifts and multiplicities are dictated by their positions relative to the nitrogen atoms and the naphthalene substituent.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Naphthalene H | 7.20 - 8.20 | m | |
| Piperazine H | 3.20 - 3.60 | m |
Note: The chemical shift ranges are approximate and can vary based on the solvent and concentration used for the NMR experiment. "m" denotes a multiplet, indicating complex spin-spin coupling.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the electronic environment of the carbon atoms.
In this compound, the carbon atoms of the naphthalene ring appear at lower field (higher ppm values) compared to the aliphatic carbons of the piperazine ring. The carbon atom of the naphthalene ring directly attached to the piperazine nitrogen (C1) is particularly noteworthy.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Naphthalene C | 110 - 150 |
| Piperazine C | 40 - 60 |
Note: The chemical shift ranges are approximate and can vary based on the solvent and concentration.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While one-dimensional NMR spectra provide foundational information, two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would confirm the connectivity between adjacent protons on the naphthalene ring and within the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This technique is instrumental in connecting the piperazine ring to the naphthalene moiety by observing correlations between the piperazine protons and the naphthalene carbons, and vice versa.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups.
For this compound, key IR absorption bands would include:
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H stretch (from R₂NH₂⁺) | 2400 - 2800 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |
| C-N stretch | 1250 - 1350 | Medium |
The broad and strong absorption in the 2400-2800 cm⁻¹ region is a characteristic feature of the N-H stretching vibrations of the secondary ammonium (B1175870) groups in the piperazine dihydrochloride salt.
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy relies on changes in the dipole moment during a vibration, Raman spectroscopy depends on changes in the polarizability. For molecules with a center of symmetry, some vibrations may be Raman active but IR inactive, and vice versa.
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the precise determination of a compound's molecular weight and the elucidation of its elemental composition. For 2-(Naphthalen-1-yl)piperazine, which is the free base of the title compound, the exact monoisotopic mass has been calculated to be 212.131348519 Da. nih.gov This high degree of accuracy, typically within a few parts per million (ppm), allows for the unambiguous confirmation of the molecular formula, C₁₄H₁₆N₂.
In addition to providing the exact mass, HRMS coupled with tandem mass spectrometry (MS/MS) offers invaluable insights into the structural architecture of the molecule through the analysis of its fragmentation pattern. While a specific high-resolution mass spectrum for 2-(Naphthalen-1-yl)piperazine 2HCl was not found in the reviewed literature, the fragmentation behavior can be predicted based on the known fragmentation pathways of related arylpiperazine compounds.
Upon ionization, typically through electrospray ionization (ESI), the protonated molecule [M+H]⁺ is generated. Subsequent collision-induced dissociation (CID) would likely lead to the fragmentation of the piperazine ring and the cleavage of the bond connecting the piperazine and naphthalene moieties.
Predicted Fragmentation Pathway:
A plausible fragmentation pattern for the [M+H]⁺ ion of 2-(Naphthalen-1-yl)piperazine would involve the following key steps:
Formation of the Naphthylium Ion: Cleavage of the C-N bond between the naphthalene ring and the piperazine nitrogen would result in the formation of a stable naphthylium cation (C₁₀H₇⁺) at m/z 127.0542.
Piperazine Ring Fragmentation: The piperazine ring itself can undergo characteristic fragmentation. A common pathway involves the loss of ethyleneimine (C₂H₅N) fragments, leading to a series of smaller charged species.
Formation of Piperazinyl-Naphthalene Fragment: A significant fragment ion would likely correspond to the protonated naphthalene attached to a portion of the piperazine ring. For instance, the ion resulting from the loss of a C₂H₄ unit from the piperazine ring would be observed.
A detailed analysis of the isotopic distribution in the HRMS spectrum would further corroborate the elemental composition of the parent ion and its fragments.
Table 1: Key High-Resolution Mass Spectrometry Data for 1-(1-Naphthyl)piperazine (B79542)
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₂ | nih.gov |
| Exact Monoisotopic Mass | 212.131348519 Da | nih.gov |
| Calculated Molecular Weight | 212.29 g/mol | nih.gov |
X-ray Crystallography for Solid-State Structure and Conformation Analysis
Despite a thorough review of the scientific literature, no published X-ray crystal structure for 2-(Naphthalen-1-yl)piperazine dihydrochloride or its free base was found. The availability of a single crystal of suitable quality is a prerequisite for such an analysis. Should a crystal structure become available, it would definitively establish the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the naphthalene ring with respect to the piperazine moiety. Furthermore, in the case of the dihydrochloride salt, the crystal structure would reveal the precise locations of the chloride counter-ions and the nature of the hydrogen bonding network within the crystal lattice.
Chiroptical Properties for Enantiomeric Characterization
Chiroptical techniques, such as the measurement of optical rotation and circular dichroism (CD), are employed to characterize chiral molecules, which are non-superimposable on their mirror images. The parent molecule, 2-(Naphthalen-1-yl)piperazine, is achiral as it possesses a plane of symmetry. Therefore, in its standard form, it does not exhibit optical activity and would have an optical rotation of zero.
Enantiomeric characterization would only become relevant if the piperazine or naphthalene ring were asymmetrically substituted, leading to the creation of a stereocenter. In such a hypothetical scenario, the resulting enantiomers would rotate plane-polarized light in equal but opposite directions. Their separation could be achieved using chiral chromatography, and their distinct chiroptical properties could be measured. nih.gov
Circular dichroism spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides detailed information about the stereochemistry of a molecule. For a chiral derivative of 2-(Naphthalen-1-yl)piperazine, the CD spectrum would exhibit characteristic positive or negative bands corresponding to the electronic transitions of the naphthalene chromophore, which would be perturbed by the chiral environment. However, for the achiral title compound, no CD spectrum is expected.
Receptor Binding Affinity and Selectivity Profiling
The interaction of naphthalenyl-piperazine derivatives with various neurotransmitter receptors is a critical determinant of their potential therapeutic applications. The following sections detail the available preclinical data on the binding affinities of these compounds at several key receptors implicated in neuropsychiatric and neurological disorders.
Table 1: Dopamine (B1211576) Receptor Binding Affinities of Representative N-Arylpiperazine Analogs
| Compound | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |
|---|---|---|---|
| 2-Pyridine Derivative nih.gov | 103.88 | 1.96 | 53 |
| Compound 6a nih.gov | >600 | 1.4 | >400 |
The serotonin (B10506) 5-HT6 receptor has emerged as a promising target for cognitive enhancement in disorders like Alzheimer's disease. Research has shown that 1-(1-Naphthyl)piperazine can serve as a template for designing 5-HT6 receptor ligands. nih.govnih.gov Specifically, 4-sulfonyl analogs of 1-(1-naphthyl)piperazine have been identified as a novel class of human 5-HT6 receptor ligands. nih.gov Additionally, studies on 1,3,5-triazine-piperazine derivatives have highlighted the importance of the N-arylpiperazine moiety for 5-HT6 receptor affinity. mdpi.commdpi.com For example, a phenyl-unsubstituted 1,3,5-triazine (B166579) derivative displayed a Ki of 21 nM for the 5-HT6 receptor with good selectivity over other serotonin and dopamine receptors. mdpi.com This indicates that the naphthalenyl-piperazine core is a viable scaffold for targeting the 5-HT6 receptor.
Table 2: Serotonin 5-HT6 Receptor Binding Affinities of Structurally Related Piperazine Derivatives
| Compound Class | Representative Ki (nM) |
|---|---|
| 4-Sulfonyl analogs of 1-(1-naphthyl)piperazine nih.gov | Data not specified, identified as a novel class |
Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in a variety of cellular functions and are targets for a range of neurological and psychiatric conditions. nih.gov The pharmacology of these receptors is complex, with ligands from diverse structural classes demonstrating affinity. nih.gov In the context of naphthalenyl-piperazine derivatives, one study on a series of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) analogs reported that the replacement of a cyclohexyl group with a 1-naphthalenyl moiety resulted in a significant drop in affinity for the sigma-1 receptor, with a reported Ki value of 2,480 nM. nih.gov This suggests that while the piperazine core is a common feature in many sigma receptor ligands, the presence of a bulky naphthalenyl group may not be optimal for high-affinity binding at the σ1 receptor in this particular chemical series.
Table 3: Sigma-1 Receptor Binding Affinity of a Naphthalenyl Derivative
| Compound | σ1 Ki (nM) |
|---|
Equilibrative nucleoside transporters (ENTs) are crucial for the cellular uptake of nucleosides and are involved in various physiological processes. While there is no direct evidence of 2-Naphthalen-1-yl-piperazine interacting with ENTs, a structurally more complex compound containing a naphthalen-2-yl moiety and a piperazine ring, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been investigated as an inhibitor of ENT1 and ENT2. This compound was found to be a more selective inhibitor of ENT2 over ENT1. However, given the significant structural differences between FPMINT and 2-Naphthalen-1-yl-piperazine, it is not possible to extrapolate these findings to the latter.
The tachykinin NK1 receptor, the primary receptor for substance P, is involved in pain, inflammation, and mood regulation. guidetopharmacology.orgwikipedia.orgnih.govmdpi.com There is currently no published data to suggest that 2-Naphthalen-1-yl-piperazine or closely related naphthalenyl-piperazine derivatives have significant affinity for the tachykinin NK1 receptor. The development of NK1 receptor antagonists has focused on different chemical scaffolds. guidetopharmacology.orgwikipedia.orgnih.govmdpi.com
In Vitro Pharmacological Activity and Efficacy Studies
Information regarding the in vitro pharmacological activity and efficacy of 2-Naphthalen-1-yl-piperazine is not available in the public domain. Such studies, which would typically follow receptor binding assays, are essential to characterize the functional consequences of receptor interaction, such as agonist, antagonist, or inverse agonist activity. For example, for 1-(1-Naphthyl)piperazine, it has been shown to act as a partial agonist at several 5-HT1 receptor subtypes while antagonizing 5-HT2 receptors. wikipedia.org Functional assays, such as GTPγS binding or second messenger assays, would be necessary to determine the functional profile of 2-Naphthalen-1-yl-piperazine at its putative targets.
Pre-Clinical Pharmacological Profile of Naphthylpiperazine Derivatives
Theoretical and Computational Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Analysis with Target Receptors
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
For the arylpiperazine class of compounds, molecular docking has been extensively used to explore interactions with various receptors. For instance, studies on arylpiperazine derivatives have successfully modeled their binding to androgen receptors (AR) and carbonic anhydrase (CA) isoforms. nih.govnih.gov In a typical docking study, the crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, 2-Naphthalen-1-yl-piperazine (B1388200), would be computationally placed into the receptor's binding site.
The analysis focuses on identifying key interactions such as:
Hydrogen Bonds: The protonated nitrogen atoms in the piperazine (B1678402) ring of the 2HCl salt are prime candidates for forming strong hydrogen bonds with amino acid residues like aspartate or glutamate (B1630785) in a receptor active site.
Hydrophobic Interactions: The bulky, nonpolar naphthalene (B1677914) ring is expected to form significant hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.gov
Electrostatic Interactions: The positive charges on the piperazine moiety would favorably interact with negatively charged regions of the receptor.
Docking studies on related naphthalene-linked piperazine derivatives against cancer-related proteins have revealed that hydrophobic interactions often play a primary role in the binding affinity. nih.govnih.gov The results are typically scored based on the calculated binding energy, which estimates the strength of the ligand-receptor complex.
Table 1: Illustrative Molecular Docking Results for an Arylpiperazine Ligand (Note: This table is a representative example based on studies of related compounds and does not represent specific data for 2-Naphthalen-1-yl-piperazine 2HCl.)
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Androgen Receptor (e.g., 2OZ7) | -9.5 | LEU704, MET745, PHE764 | Hydrophobic, π-π Stacking |
| 5-HT1A Receptor (Model) | -8.8 | ASP116, TYR390 | Hydrogen Bond, Electrostatic |
| Carbonic Anhydrase IX (e.g., 5FL4) | -7.2 | HIS94, THR200 | Coordination with Zinc, Hydrogen Bond |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. For 2-Naphthalen-1-yl-piperazine, MD simulations can be used to assess the stability of its binding pose within a receptor, as predicted by molecular docking, and to analyze its conformational flexibility. nih.gov
In a typical MD simulation, the ligand-protein complex is placed in a simulated aqueous environment. The forces on each atom are calculated, and the system is allowed to evolve over a set period, often on the nanosecond scale. Analysis of the simulation trajectory can reveal:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored. A stable RMSD over time suggests a stable binding mode.
Conformational Preferences: The piperazine ring typically exists in a chair conformation. MD simulations can explore the conformational space of the entire molecule, including the orientation of the naphthalene ring relative to the piperazine core. Studies on 2-substituted piperazines have shown a general preference for an axial conformation of the substituent. nih.gov
Interaction Persistence: MD simulations can track the persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation, providing a more dynamic picture of the interaction than static docking. nih.gov
For example, MD simulations performed on piperazine-linked naphthalimide derivatives showed stable RMSD values, confirming the stability of the ligand-receptor pairs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds.
To build a QSAR model for a class of compounds including 2-Naphthalen-1-yl-piperazine, a dataset of structurally related arylpiperazines with measured biological activity (e.g., receptor binding affinity) is required. nih.govnih.gov Various molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include:
2D Descriptors: Molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors.
3D Descriptors: Steric and electrostatic fields (as used in Comparative Molecular Field Analysis, CoMFA).
A statistical method, such as multiple linear regression or partial least squares, is then used to build an equation linking the descriptors to the activity. For arylpiperazines targeting the 5-HT1A receptor, Hologram QSAR (HQSAR) models have been successfully generated, showing high predictive power. nih.gov These models can identify which structural features positively or negatively contribute to activity, guiding the design of more potent derivatives. For instance, a QSAR study might reveal that bulky substituents at a specific position on the naphthalene ring increase affinity, while polar groups decrease it. nih.gov
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Pharmacophore models are built based on the structures of known active ligands or the ligand-receptor complex itself. nih.gov
For the arylpiperazine class, a pharmacophore model would typically include features such as:
A hydrophobic/aromatic feature representing the naphthalene ring.
A positive ionizable feature for a protonated piperazine nitrogen.
A hydrogen bond acceptor/donor feature. researchgate.net
Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that match the required features. nih.gov This process, known as virtual screening, can identify new potential ligands with diverse chemical scaffolds. Studies on various G protein-coupled receptor (GPCR) ligands have successfully used this approach to discover new hits. nih.gov
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Interactions
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to study the electronic properties of a molecule in detail. jddtonline.info For 2-Naphthalen-1-yl-piperazine, these calculations can provide fundamental insights into its structure and reactivity.
Key properties investigated include:
Optimized Molecular Geometry: DFT can predict the most stable 3D structure, including bond lengths and angles.
Molecular Electrostatic Potential (MEP): An MEP map visually shows the charge distribution across the molecule. For this compound, negative potential would be expected around the non-protonated piperazine nitrogen, while positive potential would be found near the hydrogen atoms of the protonated sites and the naphthalene ring's C-H bonds. jddtonline.inforesearchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability and electronic transition properties. jddtonline.inforesearchgate.net
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge delocalization and hyperconjugative interactions within the molecule. jddtonline.info
Studies on related aryl sulfonyl piperazine derivatives have used DFT to analyze these properties, correlating them with the molecule's stability and reactivity. jddtonline.inforesearchgate.net Similarly, calculations on naphthalene itself have detailed its electronic structure and the reactivity of its different carbon positions. researchgate.net
Table 2: Representative Quantum Chemical Data for an Arylpiperazine Derivative (Note: This table is a representative example based on DFT studies of related compounds and does not represent specific data for this compound.)
| Calculated Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and kinetic stability |
| Dipole Moment | 3.8 Debye | Overall polarity of the molecule |
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Purity Assessment, Quantification, and Isolation
Chromatography is a cornerstone for the separation and analysis of pharmaceutical compounds. Its application to 2-Naphthalen-1-yl-piperazine (B1388200) 2HCl allows for precise and reliable characterization.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds like 2-Naphthalen-1-yl-piperazine 2HCl. It is widely used for purity testing, quantification, and preparative isolation. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is commonly employed for piperazine (B1678402) derivatives. unodc.orgtaylorfrancis.com
Research Findings: Methods for analyzing related piperazine compounds often utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. unodc.orgresearchgate.net Detection is typically achieved using a Diode-Array Detector (DAD), which provides spectral information and allows for peak purity assessment. researchgate.net Quantitative analysis by HPLC can achieve high levels of precision and accuracy, with reported Relative Standard Deviation (RSD) values for piperazine derivatives often below 4% and analytical accuracy errors under 5%. unodc.orgresearchgate.net The linearity of such methods is generally excellent over a defined concentration range. unodc.org
Table 1: Typical HPLC Parameters for Piperazine Derivative Analysis
| Parameter | Typical Conditions | Source(s) |
|---|---|---|
| Column | C18, 4.6 mm x 250 mm, 10 µm | unodc.org |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., Sodium Hexylammonium Phosphate) | unodc.org |
| Flow Rate | 1.0 mL/min | unodc.org |
| Detection | UV, 210 nm | unodc.org |
| Injection Volume | 3 - 20 µL | unodc.org |
Gas Chromatography (GC) (if applicable for volatile derivatives)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While 2-Naphthalen-1-yl-piperazine itself may have limited volatility due to its molecular weight, GC analysis is highly applicable for related, more volatile piperazine starting materials or for the compound itself, potentially following a derivatization step to increase volatility and improve chromatographic behavior. oup.com GC is frequently coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. rsc.orgtsijournals.com
Research Findings: For many piperazine derivatives, GC offers a robust method for quantification in bulk drug substances and biological fluids. nih.govresearchgate.net The separation is typically achieved on capillary columns with stationary phases like DB-17 (50% Phenyl-methylpolysiloxane). oup.comtsijournals.comresearchgate.net Validated GC methods demonstrate high precision, accuracy, and specificity for determining piperazine and its simple alkyl derivatives. tsijournals.comresearchgate.net For complex samples or trace analysis, GC-MS provides definitive identification based on the mass spectrum of the analyte. researchgate.netrsc.org
Table 2: Example GC Conditions for Piperazine Analysis
| Parameter | Typical Conditions | Source(s) |
|---|---|---|
| Column | DB-17, 30 m length, 0.53 mm ID, 1 µm film thickness | researchgate.net |
| Carrier Gas | Helium | researchgate.net |
| Injector Temperature | 250°C | researchgate.net |
| Detector Temperature | 260°C (FID) | researchgate.net |
| Oven Program | Isothermal followed by a temperature ramp (e.g., 150°C for 10 min, then ramp to 260°C) | researchgate.net |
Advanced Spectroscopic Techniques for Trace Analysis and Metabolite Identification (Pre-clinical)
To understand the behavior of this compound in biological systems, more sensitive and specific techniques are required. These methods are crucial for identifying metabolites and quantifying the compound at very low concentrations.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
LC-MS/MS is the benchmark technique for trace-level quantification and metabolite identification in complex biological matrices like plasma and urine. It combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This method allows for the confident identification of metabolites by comparing their fragmentation patterns with the parent drug.
Research Findings: Studies on structurally related compounds, such as the naphthalenyl-piperazine derivative Naftopidil, demonstrate the power of mass spectrometry in metabolic research. nih.gov The primary metabolic pathways for Naftopidil were found to be hydroxylation on the phenyl or naphthyl rings and cleavage of the propanol (B110389) side chain. nih.gov For 2-Naphthalen-1-yl-piperazine, one could anticipate similar metabolic transformations, such as hydroxylation of the naphthalene (B1677914) ring or the piperazine ring, which LC-MS/MS would be ideally suited to detect and identify. The technique's high sensitivity is essential for tracking the low concentrations of drug and metabolites expected in pre-clinical pharmacokinetic studies.
Isotopic Labeling (e.g., Deuterium) for Metabolic Fate and Reaction Kinetic Studies
Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H or D), is an invaluable tool in drug metabolism research. nih.gov By strategically replacing hydrogen atoms on the 2-Naphthalen-1-yl-piperazine molecule with deuterium, researchers can create a "heavy" version of the compound. This labeled analog can be administered to study metabolic pathways without interference from endogenous compounds. nih.gov
Research Findings: The use of deuterium-labeled compounds allows for precise tracking of the metabolic fate of a drug. nih.gov For instance, in a study on 1-butyryl-4-cinnamylpiperazine, deuterium labeling was used to independently track the metabolism of pre-administered and newly administered doses, revealing that tolerance development was linked to faster metabolism. nih.gov This approach, known as the kinetic isotope effect, can also be used to probe reaction mechanisms. If a carbon-hydrogen bond is broken in the rate-determining step of a metabolic reaction, replacing hydrogen with deuterium will slow the reaction, providing insight into the metabolic process. mdpi.com Labeled analogs of 2-Naphthalen-1-yl-piperazine would also serve as ideal internal standards for quantitative LC-MS/MS assays, improving accuracy and precision. usask.cax-chemrx.com
Capillary Electrophoresis (CE) for Separation and Analysis (if applicable)
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates charged molecules in a narrow capillary under the influence of a strong electric field. unodc.org For ionizable compounds like this compound, which will be protonated and positively charged in an acidic buffer, CE offers a powerful alternative or complementary method to HPLC. nih.govasme.org It is particularly advantageous for its high efficiency, short analysis times, and minimal sample and solvent consumption.
Research Findings: CE has been successfully applied to the separation and quantification of various piperazine derivatives. nih.govasme.orgnih.gov The separation can be optimized by adjusting the pH of the background electrolyte and by using additives like cyclodextrins to separate structurally similar compounds or isomers. nih.govasme.orgnih.gov For instance, a method using a phosphate (B84403) buffer at pH 2.5 with hydroxypropyl-β-cyclodextrin was able to separate a mixture of six piperazine compounds. nih.govasme.org Given that 2-Naphthalen-1-yl-piperazine possesses an aromatic naphthalene moiety and is a basic piperazine, it is well-suited for analysis by CE, especially when coupled with UV detection or mass spectrometry. nih.govnih.gov
Table 3: Representative Capillary Electrophoresis Conditions for Piperazine Analysis
| Parameter | Typical Conditions | Source(s) |
|---|---|---|
| Capillary | Uncoated fused-silica, 50-60 cm length, 50 µm i.d. | nih.gov |
| Background Electrolyte | 20 mM Phosphoric acid, pH 2.5 (with triethylamine) | nih.gov |
| Additive | 10-20 mM Cyclodextrin (e.g., α-CD or HP-β-CD) | nih.govasme.orgnih.gov |
| Voltage | 25 kV | nih.gov |
Future Research Directions and Potential Academic Applications
Rational Design of Novel Analogs with Enhanced Specificity and Potency
The future development of 2-naphthalen-1-yl-piperazine (B1388200) analogs will heavily rely on rational design strategies to create molecules with superior potency and selectivity for specific biological targets. This approach moves beyond traditional trial-and-error synthesis, employing computational and structure-based methods to predict and guide the design of new chemical entities.
Key research efforts will focus on:
Computational Modeling and QSAR: By utilizing computational models of ligand-receptor interactions and quantitative structure-activity relationship (QSAR) studies, researchers can design new series of arylpiperazines with high affinity for specific targets, such as serotonin (B10506) receptors. nih.gov For instance, this approach has been used to design analogs with high 5-HT1A receptor affinity and selectivity over α1-adrenergic receptors. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic investigation of the SAR around the naphthylpiperazine core is crucial. Studies have shown that even simple additions, like an ethyl or phenyl group to the piperazine (B1678402) ring, can lead to a dramatic loss of potency in some contexts, highlighting the sensitivity of the structure to modification. nih.gov Conversely, targeted modifications can lead to improved dual activity, such as combining 5-HT1D antagonism with serotonin reuptake inhibition, while reducing cross-reactivity with other receptors. nih.gov
Scaffold Hopping and Bioisosteric Replacement: Future designs will likely incorporate scaffold morphing, replacing the naphthyl group or the piperazine ring with other heterocyclic systems to explore new chemical space and intellectual property. This has been successfully applied in designing inhibitors for targets like the dengue virus NS4B protein, starting from a piperazine-containing hit. nih.govresearchgate.net Introducing different substituted phenylpiperazines into other scaffolds, like 1,2-benzothiazine, has also been explored to create potential anticancer agents. nih.gov
| Design Strategy | Objective | Example Application |
| Computational Modeling | Enhance receptor affinity and selectivity | Designing 5-HT1A receptor agonists with minimal α1-adrenergic activity. nih.gov |
| SAR Exploration | Improve dual activity and reduce off-target effects | Developing dual 5-HT1D antagonists and serotonin reuptake inhibitors. nih.gov |
| Scaffold Morphing | Discover novel inhibitors for new targets | Designing dengue virus inhibitors based on a piperazinone hit. nih.govresearchgate.net |
Exploration of New Mechanistic Paradigms for Biological Activity
While the interaction of naphthylpiperazines with serotonin receptors is well-documented, future research will delve into novel mechanisms of action that could unlock new therapeutic applications. wikipedia.orgwikipedia.org
Promising areas of investigation include:
Efflux Pump Inhibition: Arylpiperazines, including derivatives of naphthylpiperazine, have been identified as potent inhibitors of multidrug resistance (MDR) efflux pumps in bacteria like Escherichia coli and Acinetobacter baumannii. nih.govresearchgate.net 1-(1-Naphthylmethyl)-piperazine, for example, can reverse MDR by inhibiting RND-type efflux pumps, thereby increasing the intracellular concentration of antibiotics. nih.gov Further research can optimize this activity to develop chemosensitizers that restore the efficacy of existing antibiotics.
Bacterial Membrane Destabilization: Beyond efflux pump inhibition, compounds like 1-(1-naphthylmethyl)-piperazine have been shown to create membrane destabilization in bacteria such as Klebsiella pneumoniae. nih.gov This secondary effect, which can impair membrane potential and ATP production, represents a distinct and valuable mechanistic avenue for developing new antibacterial agents. nih.gov
Modulation of Novel Targets: The versatile piperazine structure can be adapted to target a wide array of proteins. nih.goveurekaselect.com For example, a piperazine-containing compound was identified as a potent and selective inhibitor of the mTOR kinase, a key regulator of cell growth, by screening a library of heterocyclic compounds. nih.gov Future screening efforts could uncover interactions with other kinases, ion channels, or enzymes previously not associated with this scaffold.
Development of More Efficient and Sustainable Synthetic Routes
The advancement of naphthylpiperazine-based research is contingent on the availability of efficient and environmentally friendly synthetic methods. While numerous protocols exist for the synthesis of piperazine and its derivatives, a focus on sustainability and scalability is paramount for future applications. nih.govgoogle.com
Future synthetic research should prioritize:
Asymmetric Synthesis: Given that many biologically active molecules are chiral, the development of methods for the asymmetric synthesis of carbon-substituted piperazines is critical. This ensures that the pharmacological properties of individual enantiomers can be studied in detail, which is often a regulatory requirement for new drugs. rsc.org
C-H Functionalization: Direct functionalization of the carbon atoms on the piperazine ring represents a significant area for innovation. Traditional methods often focus on substitution at the nitrogen atoms. mdpi.com The development of new catalytic methods, such as photoredox-mediated C-H arylation, vinylation, and heteroarylation, provides a powerful tool for creating structural diversity at the carbon positions, which remains a relatively unexplored area of chemical space. mdpi.com
Catalytic Methods: Moving away from stoichiometric reagents towards catalytic systems can significantly improve the efficiency and reduce the environmental impact of synthesis. Research has identified conditions for synthesizing piperazine derivatives using only catalytic amounts of copper, which is a notable improvement over methods requiring stoichiometric quantities. mdpi.com
Integration of High-Throughput Screening and Omics Technologies in Drug Discovery Research
Modern drug discovery relies heavily on the integration of large-scale screening and systems biology approaches. Applying these technologies to the naphthylpiperazine scaffold can accelerate the identification of new lead compounds and provide deeper insights into their biological effects.
Key future applications include:
High-Throughput Screening (HTS): Phenotypic and target-based HTS campaigns using large compound libraries that include diverse piperazine derivatives are essential for identifying novel biological activities. mdpi.com HTS has been successfully used to identify piperazine-containing compounds as dengue virus inhibitors and mTOR inhibitors. nih.govresearchgate.netnih.gov The development of novel HTS assays, such as fluorescence-based methods for ion channels, will further expand the scope of screening. mdpi.com
Omics Technologies: Transcriptomics (e.g., RNA-seq), proteomics, and metabolomics can provide a comprehensive, unbiased view of the cellular response to treatment with a naphthylpiperazine analog. For example, RNA-seq analysis of bacteria treated with 1-(1-naphthylmethyl)-piperazine revealed the upregulation of genes involved in envelope stress response, confirming that the compound disrupts membrane homeostasis. nih.gov This systems-level data is invaluable for elucidating mechanisms of action and identifying potential off-target effects.
| Technology | Application in Naphthylpiperazine Research | Example Finding |
| High-Throughput Screening (HTS) | Rapidly screen libraries for new biological activities. | Identification of piperazine derivatives as mTOR inhibitors. nih.gov |
| Transcriptomics (RNA-seq) | Analyze global gene expression changes to understand mechanism. | Revealed membrane stress response in bacteria treated with a naphthylpiperazine analog. nih.gov |
| Phenotypic Microarrays | Assess metabolic responses to drug treatment. | Showed altered respiration rates in K. pneumoniae exposed to a chemosensitizer. nih.gov |
Contribution to the Development of Chemical Probes for Biological Systems
Beyond their potential as therapeutic agents, naphthylpiperazine derivatives serve as valuable chemical probes for dissecting complex biological systems. A chemical probe is a small molecule with high selectivity for a specific target, used to study the target's function in cells or organisms.
Future contributions in this area may include:
Probing Serotonin Receptor Function: Given their well-characterized interactions with various 5-HT receptors, specific analogs of 2-naphthalen-1-yl-piperazine can be used to investigate the roles of these receptors in processes like mood, cognition, and memory. wikipedia.orgapexbt.com Highly selective antagonists or agonists can help to isolate the function of a single receptor subtype.
Investigating Multidrug Resistance: Compounds like 1-(1-Naphthylmethyl)-piperazine that inhibit efflux pumps are powerful tools for studying the mechanisms of antibiotic resistance in bacteria. nih.gov They can be used to explore the structure and function of efflux pumps and to identify other cellular components involved in the MDR phenotype. nih.gov
Studying Ruthenium Complexes: Incorporating naphthyl-hydrazine moieties into metal complexes, such as those with Ruthenium(II), opens up possibilities for creating novel chemical probes. These complexes can exhibit unique biological activities, including radical scavenging and anticancer properties, and their interactions with biomolecules like serum albumin can be studied to understand their distribution and mechanism. mdpi.com
Q & A
What are the methodological considerations for synthesizing 2-Naphthalen-1-yl-piperazine 2HCl with high yield and purity?
Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, piperazine derivatives often require coupling naphthalene moieties via intermediates like chloroacetylated precursors, using reagents such as NaCNBH₃ (for reductive amination) or Et₃N (for acid scavenging) in solvents like CH₂Cl₂ or THF . Optimizing reaction stoichiometry, temperature (e.g., reflux conditions), and purification via column chromatography or recrystallization (e.g., from isopropanol) is critical to minimize byproducts .
How can researchers validate the structural integrity of this compound?
Advanced characterization methods include:
- X-ray crystallography : Use SHELX software for structure solution and refinement to confirm bond lengths, angles, and hydrogen bonding patterns .
- NMR spectroscopy : Analyze ¹H/¹³C NMR shifts to verify aromatic naphthalene protons (~6.8–8.2 ppm) and piperazine methylene signals (~2.5–3.5 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to rule out impurities .
What experimental strategies address contradictions in solubility and stability data for this compound?
Discrepancies in solubility (e.g., in water vs. DMSO) may arise from polymorphic forms or hygroscopicity. Strategies include:
- Dynamic vapor sorption (DVS) : Quantify hygroscopicity under controlled humidity .
- High-resolution UPLC : Compare retention times and peak shapes across solvents to identify polymorphs .
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition thresholds .
How can researchers resolve crystallographic data inconsistencies during structure refinement?
- SHELXL refinement : Use the "L.S." command to refine anisotropic displacement parameters and validate via R-factor convergence (<5%) .
- Twinned data analysis : Apply the TWIN/BASF commands in SHELX for datasets with overlapping reflections .
- Validation tools : Check for outliers in bond lengths/angles using CCDC Mercury or PLATON .
What are the key considerations for designing receptor-binding assays with this compound?
- Target selection : Prioritize receptors with known affinity for piperazine derivatives (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) .
- Assay conditions : Use radioligand displacement (e.g., [³H]-WAY-100635) in HEK293 cells, with controls for non-specific binding .
- Data normalization : Correct for autofluorescence using plate readers with monochromators .
What advanced techniques are recommended for analyzing metabolic stability in vitro?
- Liver microsomal assays : Incubate with NADPH and quantify parent compound depletion via LC-MS/MS .
- CYP inhibition screening : Test against isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .
- Permeability studies : Use Caco-2 monolayers to predict BBB penetration, adjusting pH to simulate physiological conditions .
How should researchers handle discrepancies in biological activity across cell lines?
- Cell line authentication : Verify via STR profiling to rule out cross-contamination .
- Pharmacokinetic modeling : Adjust for differences in efflux transporters (e.g., P-gp) using inhibitors like verapamil .
- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., 10 µM reference compounds) .
What safety protocols are critical for handling this compound in the lab?
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation of fine powders .
- Storage : Keep in airtight containers with desiccants at 2–8°C to prevent hydrolysis .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
How can computational methods enhance the study of this compound’s interactions?
- Molecular docking : Use AutoDock Vina to predict binding poses in serotonin receptors, validating with MM-GBSA free energy calculations .
- QSAR modeling : Corrogate substituent effects (e.g., naphthalene vs. phenyl groups) on logP and IC₅₀ values .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to compare experimental vs. theoretical NMR shifts .
What analytical approaches are recommended for detecting trace impurities?
- HPLC-DAD/ELSD : Use C18 columns with gradient elution (e.g., 0.1% TFA in acetonitrile/water) to separate polar byproducts .
- ICP-MS : Screen for heavy metal catalysts (e.g., Pd from Suzuki couplings) with detection limits <1 ppb .
- NMR spiking : Add authentic standards of suspected impurities (e.g., unreacted naphthalene) to confirm identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
